molecular formula C11H12BrF3O2 B8177854 4-Bromo-1-isopropoxy-2-(2,2,2-trifluoroethoxy)benzene

4-Bromo-1-isopropoxy-2-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B8177854
M. Wt: 313.11 g/mol
InChI Key: LXBYFSWPHOUWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-isopropoxy-2-(2,2,2-trifluoroethoxy)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromine atom, an isopropoxy group, and a trifluoroethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-isopropoxy-2-(2,2,2-trifluoroethoxy)benzene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-isopropoxy-2-(2,2,2-trifluoroethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The isopropoxy and trifluoroethoxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2), thiourea (NH2CSNH2), and sodium alkoxides (NaOR).

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation (H2/Pd).

Major Products Formed

    Substitution Reactions: Formation of substituted benzene derivatives.

    Oxidation Reactions: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction Reactions: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

4-Bromo-1-isopropoxy-2-(2,2,2-trifluoroethoxy)benzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-isopropoxy-2-(2,2,2-trifluoroethoxy)benzene depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, and nucleic acids. The presence of the bromine, isopropoxy, and trifluoroethoxy groups can influence the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and interaction with nucleic acid structures.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-isopropoxy-2-(trifluoromethyl)benzene
  • 4-Bromo-1-isopropoxy-2-(2,2,2-trifluoroethyl)benzene
  • 4-Bromo-1-isopropoxy-2-(2,2,2-trifluoropropoxy)benzene

Uniqueness

4-Bromo-1-isopropoxy-2-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of both isopropoxy and trifluoroethoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for unique biological interactions, compared to similar compounds with different substituents.

Properties

IUPAC Name

4-bromo-1-propan-2-yloxy-2-(2,2,2-trifluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF3O2/c1-7(2)17-9-4-3-8(12)5-10(9)16-6-11(13,14)15/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBYFSWPHOUWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.